molecular formula C8H14Cl2N2O B8098811 (6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride

(6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride

Cat. No.: B8098811
M. Wt: 225.11 g/mol
InChI Key: XTVALRFSAXXFCX-UHFFFAOYSA-N
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Description

(6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 6-methoxy-2-methylpyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as halogens or nucleophiles are used under controlled temperatures and pH conditions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-methylpyridin-3-amine
  • 2-Methoxy-6-methylpyridin-3-ylboronic acid
  • 4-(Chloromethyl)-2-methoxy-6-methylpyridine

Uniqueness

(6-Methoxy-2-methylpyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-7(5-9)3-4-8(10-6)11-2;;/h3-4H,5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVALRFSAXXFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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